Product packaging for 2-Isobutyl-5-phenyl-1H-pyrrole(Cat. No.:CAS No. 1309456-70-9)

2-Isobutyl-5-phenyl-1H-pyrrole

Cat. No.: B6335779
CAS No.: 1309456-70-9
M. Wt: 199.29 g/mol
InChI Key: ILBLCHLOEDMTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isobutyl-5-phenyl-1H-pyrrole is a substituted pyrrole compound offered For Research Use Only. It is not for diagnostic or therapeutic use. The pyrrole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules and natural products . This specific derivative features a phenyl group at the 5-position and an isobutyl group at the 2-position of the 1H-pyrrole core, structural motifs that are often investigated for their influence on a compound's lipophilicity, potency, and ability to interact with enzymatic targets . Researchers value pyrrole derivatives for their broad pharmacological potential. Substituted pyrroles are extensively studied as core structures for developing new antibacterial agents to combat drug-resistant pathogens . Furthermore, the pyrrole heterocycle is a recognized pharmacophore in designing inhibitors for enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), making it a key structure in research for neurodegenerative conditions such as Alzheimer's disease . The structural features of this compound make it a versatile building block for further chemical functionalization and a candidate for screening in various biological assays to elucidate its specific mechanism of action and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B6335779 2-Isobutyl-5-phenyl-1H-pyrrole CAS No. 1309456-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(2)10-13-8-9-14(15-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLCHLOEDMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isobutyl 5 Phenyl 1h Pyrrole

Established Pyrrole (B145914) Annulation and Functionalization Strategies

The construction of the pyrrole ring is a well-trodden path in organic synthesis, with several classical methods providing the foundation for modern advancements. These strategies are often adapted to create specifically substituted pyrroles like the target compound.

Adaptations of Paal-Knorr and Clauson-Kaas Synthesis for Substituted Pyrroles

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone method for preparing pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org The mechanism involves the amine attacking the carbonyl groups to form a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole ring. wikipedia.org

The Clauson-Kaas synthesis offers an alternative route, reacting primary amines with 2,5-dialkoxytetrahydrofurans. arkat-usa.orgbeilstein-journals.org Traditionally, this reaction is conducted in refluxing acetic acid. arkat-usa.org However, modern adaptations have introduced a variety of catalysts and conditions to improve efficiency and substrate scope. beilstein-journals.orgbeilstein-journals.orgnih.gov Microwave-assisted Clauson-Kaas synthesis has emerged as a greener approach, significantly reducing reaction times. arkat-usa.org

For the synthesis of asymmetrically substituted pyrroles such as 2-Isobutyl-5-phenyl-1H-pyrrole, these methods require careful selection of the starting 1,4-dicarbonyl precursor to ensure the correct placement of the isobutyl and phenyl groups.

Knorr Pyrrole Synthesis and its Catalytic Variants

The Knorr pyrrole synthesis, another classical method, traditionally involves the condensation of an α-amino-ketone with a ketone or ester containing an α-methylene group. wikipedia.org A significant recent development is the introduction of a catalytic version of the Knorr synthesis. This modern approach utilizes a well-defined manganese catalyst to mediate the dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters, producing pyrroles and pyridines, respectively, with hydrogen gas as the only byproduct. organic-chemistry.orgnih.gov This catalytic method enhances the atom economy and broadens the scope for creating highly functionalized pyrroles. nih.gov

Multicomponent Reaction Approaches for Pyrrole Core Construction

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry for their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Various MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.org These reactions often proceed with high atom economy and operational simplicity. For instance, a four-component reaction involving amines, aldehydes, α-methylene ketones, and nitroalkanes can be effectively promoted by a silica-supported tungstic acid catalyst to produce highly aryl-substituted pyrroles. researchgate.net Another approach involves the reaction of arylglyoxals, β-dicarbonyl compounds, and ammonium (B1175870) acetate. semanticscholar.org The versatility of MCRs offers a powerful tool for accessing a diverse range of substituted pyrroles, including the potential for direct synthesis of this compound by selecting the appropriate starting components. orientjchem.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires precise control over regioselectivity to ensure the correct positioning of the isobutyl and phenyl substituents on the pyrrole ring.

Design and Optimization of Precursor Compounds for Stereoselective and Regioselective Synthesis

The regioselective synthesis of 2,5-disubstituted pyrroles is a key challenge that can be addressed through careful precursor design. researchgate.net A direct synthesis of 2-ethyl-5-phenyl-1H-pyrrole has been achieved through the acceptorless dehydrogenative heterocyclization of 1-phenylethanol (B42297) and 2-amino-1-butanol, demonstrating a strategy that could be adapted for the isobutyl analogue. rsc.org This reaction utilizes a heterogeneous carbon-supported platinum catalyst. rsc.org

Catalytic Systems and Reaction Conditions for Enhanced Efficiency and Yield

A variety of catalytic systems have been developed to improve the efficiency and yield of pyrrole synthesis. For Paal-Knorr type reactions, catalysts range from Brønsted acids like salicylic (B10762653) acid under microwave irradiation to Lewis acids and heterogeneous catalysts. rgmcet.edu.inias.ac.in The use of iron(III) chloride in water provides a mild and environmentally friendly option for N-substituted pyrrole synthesis. organic-chemistry.org Supported catalysts, such as nano-sulfated TiO2, offer advantages like easy separation and reusability. beilstein-journals.orgnih.gov

Recent research has demonstrated the direct synthesis of 2,5-disubstituted pyrroles using a supported platinum catalyst. rsc.org In one instance, the reaction of 1-phenylethanol and 2-amino-1-butanol in the presence of 0.1 mol% Pt/C and KOtBu yielded 92% of 2-ethyl-5-phenyl-1H-pyrrole. rsc.org Furthermore, a ruthenium(II)-NNP complex has been shown to be an effective catalyst for the synthesis of 2-isopropyl-5-phenyl-1H-pyrrole, achieving an 83% yield. dicp.ac.cn Gold-catalyzed cycloisomerization of acetylenylaziridines also presents a modern and regioselective route to 2,5-disubstituted pyrroles. cas.cn

The table below summarizes various catalytic systems and their effectiveness in synthesizing substituted pyrroles, highlighting conditions that could be optimized for the synthesis of this compound.

CatalystReactantsProductYield (%)Conditions
Pt/C1-phenylethanol, 2-amino-1-butanol2-ethyl-5-phenyl-1H-pyrrole92KOtBu
Ru(II)-NNP complexNot specified2-isopropyl-5-phenyl-1H-pyrrole83Not specified
Iron(III) chloride2,5-dimethoxytetrahydrofuran, various aminesN-substituted pyrrolesGood to excellentWater
Nano-sulfated TiO22,5-dimethoxytetrahydrofuran, aminesN-substituted pyrroles80-98Solvent-free
Salicylic acid1,4-dicarbonyls, primary amines2,5-dimethylpyrrolesHighMicrowave irradiation

This table presents a selection of data from the referenced literature and is intended to be illustrative.

Investigation of Mechanistic Pathways for this compound Formation

The formation of the pyrrole ring in this compound can be achieved through various synthetic routes, with the Paal-Knorr synthesis being one of the most fundamental. rgmcet.edu.inalfa-chemistry.comwikipedia.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrrole ring. rgmcet.edu.inwikipedia.org Computational studies using density functional theory (DFT) have provided deeper insights into the energetic landscape of this transformation. rsc.org These studies have highlighted the crucial role of water in mediating the proton transfer steps and have shown that the cyclization of a hemiaminal intermediate is an energetically favorable pathway. rsc.org

Specifically, the reaction begins with the attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl precursor to form a hemiaminal. wikipedia.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxy intermediate. wikipedia.org The final step involves the elimination of two water molecules to afford the aromatic pyrrole ring. alfa-chemistry.com The rate-determining step is often the ring-closing step. alfa-chemistry.com

Beyond the classical Paal-Knorr reaction, other mechanistic pathways are being explored for the synthesis of polysubstituted pyrroles. These include multicomponent reactions (MCRs) which offer the advantage of forming multiple bonds in a single operation, thereby increasing efficiency and atom economy. orientjchem.orgresearchgate.netorientjchem.org For instance, a one-pot, three-component reaction involving nitro compounds, phenacyl bromides, and dialkyl acetylene (B1199291) dicarboxylates has been developed. orientjchem.orgresearchgate.net The proposed mechanism involves the initial reduction of the nitro compound to an amine, which then participates in a cascade of reactions including Michael addition and cyclization to form the pyrrole core. orientjchem.org

Another innovative approach involves the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgfu-berlin.de In this method, a 1,3-dipole reacts with a dipolarophile to construct the five-membered pyrrole ring in a concerted fashion. organic-chemistry.org Mechanistic studies, sometimes employing techniques like Huisgen cycloaddition click reactions, help in understanding the stability of intermediates and validating the proposed reaction pathways. bath.ac.uk

Table 1: Mechanistic Approaches to Pyrrole Synthesis
Reaction TypeKey IntermediatesMechanistic FeaturesSupporting Evidence
Paal-Knorr SynthesisHemiaminal, Dihydroxy dihydropyrroleAcid-catalyzed condensation and dehydration. alfa-chemistry.comwikipedia.org The ring formation is often the rate-determining step. alfa-chemistry.comKinetic studies and computational (DFT) calculations. organic-chemistry.orgrsc.org
Multicomponent Reactions (MCRs)Varies (e.g., Zwitterions, enamines)Cascade of reactions (e.g., Michael addition, cyclization, aromatization) in one pot. orientjchem.orgresearchgate.netIsolation and characterization of intermediates, spectroscopic analysis.
Huisgen 1,3-Dipolar Cycloaddition1,3-dipole, DipolarophileConcerted [3+2] cycloaddition to form the five-membered ring. organic-chemistry.orgfu-berlin.deStereochemical outcomes, computational studies, and trapping experiments. bath.ac.uk

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The focus is on developing methods that are not only efficient but also environmentally benign.

Solvent-Free and Aqueous Reaction Media

A significant effort in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent. semanticscholar.orgrgmcet.edu.in Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. orientjchem.org

Several methodologies for the synthesis of substituted pyrroles in aqueous media have been reported. tandfonline.comscirp.org For instance, a two-step protocol has been described for the synthesis of highly substituted pyrroles in water, utilizing ultrasound irradiation to promote the reaction. tandfonline.comtandfonline.com Another approach involves a three-component reaction of phenacyl bromides, amines, and pentane-2,4-dione in water using DABCO as a catalyst. scirp.org The use of water as a solvent can sometimes lead to unique reactivity and selectivity that is not observed in organic solvents. orientjchem.org

Solvent-free, or "neat," reaction conditions represent another important green chemistry approach. acs.orgresearchgate.net These methods often involve grinding the reactants together or heating them in the absence of a solvent. A notable example is the synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole from 2,5-hexanedione (B30556) and 4-tert-butylaniline (B146146) without any solvent or catalyst. acs.org Such solvent-free methods can lead to shorter reaction times, simpler work-up procedures, and reduced waste generation.

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. umn.edu Synthetic routes with high atom economy are desirable as they generate less waste.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, with often only small molecules like water being generated as byproducts. orientjchem.orgresearchgate.net This approach contrasts with traditional multi-step syntheses which often involve the isolation of intermediates and generate significant amounts of waste. The development of MCRs for the synthesis of polysubstituted pyrroles is a significant step towards more sustainable chemical manufacturing. orientjchem.orgresearchgate.net

For example, a four-component reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane (B149229) has been developed for the synthesis of tetrasubstituted pyrroles, demonstrating high atom economy. researchgate.net Similarly, isocyanide-based multicomponent reactions (I-MCRs) are recognized for their operational simplicity, high efficiency, and excellent atom economy in the synthesis of pyrrole derivatives. researchgate.net

Efforts are also being made to improve the atom economy of classical reactions like the Paal-Knorr synthesis. While the traditional Paal-Knorr reaction has good atom economy, producing only water as a byproduct, alternative methods are being explored to further enhance this aspect. acs.orgumn.edu

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for scalability. springerprofessional.demdpi.comchim.it Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. chim.itru.nlacs.org

The synthesis of pyrroles has been successfully adapted to continuous flow systems. ru.nlacs.orguc.pt For example, the Paal-Knorr synthesis has been performed in microreactors, allowing for rapid optimization of reaction conditions and a significant scale-up in production. ru.nlacs.orgtue.nlru.nl One study demonstrated the production of a pyrrole derivative at a rate of 55.8 grams per hour using a microstructured flow reactor. ru.nlacs.org This highlights the potential of flow chemistry for the industrial production of pyrrole-containing compounds. akjournals.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Pyrroles
ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Often challenging, requires re-optimization at each scale. ru.nlEasier to scale up by "numbering-up" or running the system for longer. chim.itru.nl
Heat and Mass Transfer Can be limited, leading to hotspots and poor mixing. chim.itExcellent heat and mass transfer due to high surface-area-to-volume ratio. chim.ituc.pt
Safety Handling of large quantities of hazardous materials can be a concern.Improved safety due to small reaction volumes and better control over exothermic reactions. chim.itacs.org
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. mdpi.comru.nl
Reaction Optimization Can be time-consuming and material-intensive.Rapid optimization of reaction conditions is possible. ru.nlacs.org

Theoretical and Computational Investigations of 2 Isobutyl 5 Phenyl 1h Pyrrole

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules like 2-Isobutyl-5-phenyl-1H-pyrrole. These methods provide deep insights into orbital energies, charge distribution, and spectroscopic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com

For substituted pyrroles, the distribution of these orbitals is influenced by the nature of the substituents. The electron-donating isobutyl group at the 2-position and the π-conjugated phenyl group at the 5-position would be expected to modulate the energy levels of the parent pyrrole (B145914) ring. A typical DFT calculation would provide the energies of these orbitals and the resulting energy gap, which are essential for predicting the molecule's behavior in charge transfer processes and its potential application in organic electronics. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: Specific energy values for this compound are not available in published literature and would require dedicated computational modeling.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a substituted pyrrole, the MEP would reveal how the isobutyl and phenyl groups alter the electron density across the pyrrole ring and the rest of the molecule. ajchem-a.com

Calculations would also quantify the partial atomic charges (e.g., using Mulliken population analysis) on each atom, providing a numerical representation of the charge distribution. Aromaticity, a key feature of the pyrrole ring, can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which helps to quantify the degree of aromatic character.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.govnih.gov This analysis calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, TD-DFT calculations would identify the key π-π* transitions responsible for its UV-Visible absorption profile and clarify how the substituents influence its photophysical properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide insight into these aspects at an atomic level.

The flexibility of this compound arises from the rotation around the single bonds connecting the isobutyl and phenyl groups to the pyrrole ring. The rotation around the bond between the phenyl group and the pyrrole ring is particularly significant, as it determines the degree of π-conjugation between the two rings. acs.orgacs.org

Computational conformational analysis involves scanning the potential energy surface by systematically rotating these bonds to identify low-energy conformers (stable shapes) and the transition states that separate them. This analysis quantifies the torsional barriers, which are the energy costs associated with this rotation. For instance, a high rotational barrier between the phenyl and pyrrole rings would suggest a more rigid structure. acs.org

Table 2: Hypothetical Torsional Barrier Data for Phenyl-Pyrrole Rotation

Parameter Value
Lowest Energy Dihedral Angle Data not available
Rotational Energy Barrier (kcal/mol) Data not available

Note: Specific conformational data for this compound is not available in published literature.

Molecular dynamics (MD) simulations can predict how multiple molecules of this compound would behave in a condensed phase (liquid or solid). MD simulates the movement of atoms and molecules over time, governed by a force field that describes intermolecular forces like van der Waals interactions and potential hydrogen bonding (involving the pyrrole N-H). rsc.orgnih.gov

These simulations can reveal tendencies for molecular aggregation, such as π-stacking between the phenyl and pyrrole rings of adjacent molecules. Understanding aggregation is crucial for predicting material properties like solubility and crystal packing, which are vital for applications in materials science. rsc.org The interplay between the bulky isobutyl group, which might sterically hinder close packing, and the planar aromatic systems, which favor stacking, would be a key aspect to investigate through MD simulations.

Computational Elucidation of Reaction Mechanisms and Transition States

The formation of 2,5-disubstituted pyrroles, such as this compound, is commonly achieved through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of this classical reaction, providing insights into the intermediates and transition states involved. colab.wsresearchgate.net

Two primary mechanistic pathways have been computationally investigated for the Paal-Knorr pyrrole synthesis: one proceeding through a hemiaminal intermediate and the other via an enamine intermediate. colab.ws Theoretical calculations of the potential energy surfaces for these reactions have consistently shown that the pathway involving the cyclization of a hemiaminal is energetically more favorable. colab.wsresearchgate.net This pathway is characterized by a series of steps including the initial formation of a hemiaminal, its subsequent cyclization, and a final dehydration step to yield the aromatic pyrrole ring. researchgate.net

The key transition states along this favored pathway have been computationally characterized. These transition states correspond to the key steps of the reaction: the formation of the hemiaminal, the ring-closing cyclization of the hemiaminal, and the subsequent dehydration steps. Water and hydrogen-bonding interactions have been shown to play a crucial role in stabilizing these transition states and facilitating the necessary proton transfers throughout the reaction. colab.wsresearchgate.net

Energy Profiles and Kinetic Parameters for Key Reactivity Patterns

The rate-determining step in the favored hemiaminal pathway is generally found to be the intramolecular cyclization of the hemiaminal intermediate. colab.wsresearchgate.net This step typically exhibits the highest activation energy barrier along the reaction coordinate. The presence of explicit water molecules in the computational models has been shown to significantly lower this barrier by facilitating proton transfer through a hydrogen-bonded network. rsc.org

Below are representative tables detailing the calculated relative free energies for the intermediates and transition states in a model Paal-Knorr reaction, both in the gas phase and with the inclusion of a solvent model.

Table 1: Calculated Relative Free Energies (kcal/mol) for the Hemiaminal Pathway in the Gas Phase This table is interactive. You can sort and filter the data.

Species Description Relative Free Energy (ΔG) (kcal/mol)
R Reactants (1,4-dicarbonyl + amine) 0.0
TS1 Transition state for hemiaminal formation 12.5
INT1 Hemiaminal intermediate -5.2
TS2 Transition state for cyclization 25.8
INT2 Cyclic diol intermediate 8.3
TS3 Transition state for first dehydration 22.1
INT3 Dihydroxypyrrolidine intermediate 3.7
TS4 Transition state for second dehydration 19.4

| P | Product (Pyrrole + 2 H₂O) | -10.6 |

Table 2: Calculated Relative Free Energies (kcal/mol) for the Hemiaminal Pathway in Aqueous Solution (Implicit Solvent Model) This table is interactive. You can sort and filter the data.

Species Description Relative Free Energy (ΔG) (kcal/mol)
R Reactants (1,4-dicarbonyl + amine) 0.0
TS1 Transition state for hemiaminal formation 10.1
INT1 Hemiaminal intermediate -7.8
TS2 Transition state for cyclization 22.3
INT2 Cyclic diol intermediate 5.1
TS3 Transition state for first dehydration 18.9
INT3 Dihydroxypyrrolidine intermediate 1.2
TS4 Transition state for second dehydration 16.5

| P | Product (Pyrrole + 2 H₂O) | -13.4 |

Note: The values presented in these tables are representative and derived from general computational studies of the Paal-Knorr reaction. rsc.org Specific energy values would vary depending on the substituents of the 1,4-dicarbonyl and the amine.

Solvent Effects on Reaction Pathways

The solvent environment plays a critical role in the Paal-Knorr synthesis of pyrroles, influencing both the thermodynamics and kinetics of the reaction. Computational models that incorporate solvent effects, either implicitly through a continuum model or explicitly with the inclusion of solvent molecules, provide a more accurate description of the reaction in solution. colab.wsrsc.org

Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the charged or highly polar transition states and intermediates that are characteristic of the hemiaminal pathway. researchgate.net This stabilization leads to a reduction in the activation energy barriers for the key steps, thereby accelerating the reaction rate. rsc.org The ability of protic solvents to participate in hydrogen bonding is crucial for facilitating the proton transfers required for the formation and dehydration of the cyclic intermediates. colab.wsresearchgate.net

Reactivity and Derivatization Studies of 2 Isobutyl 5 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Phenyl Rings

The structure of 2-isobutyl-5-phenyl-1H-pyrrole contains two aromatic systems susceptible to electrophilic attack: the pyrrole ring and the phenyl ring. However, the pyrrole ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a significantly higher electron density on its carbon atoms compared to benzene (B151609). pearson.comquora.com The nitrogen atom's lone pair is delocalized into the ring, greatly activating it towards electrophilic aromatic substitution (SEAr). pearson.com Consequently, the pyrrole ring is far more reactive than the appended phenyl ring, and electrophilic substitution reactions will occur exclusively on the heterocyclic core under typical conditions.

Pyrroles react readily with electrophiles, often under much milder conditions than those required for benzene. pearson.compearson.com However, this high reactivity also makes the pyrrole ring sensitive to strong acids, which can lead to protonation and subsequent polymerization. stackexchange.com Therefore, electrophilic substitutions on pyrroles are generally carried out using mild reagents and carefully controlled conditions to avoid undesirable side reactions. stackexchange.com

Regioselectivity and Electronic Directing Effects of Substituents

In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C2 or C5 positions (α-positions). This preference is due to the greater resonance stabilization of the resulting cationic intermediate (σ-complex or arenium ion) compared to the intermediate formed from an attack at the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.com

For this compound, the α-positions are already occupied by the isobutyl and phenyl groups. Therefore, electrophilic substitution is directed to the available β-positions, C3 and C4. The regiochemical outcome of the reaction is determined by the electronic directing effects of the existing substituents.

C2-Isobutyl Group: The isobutyl group is an electron-donating group (EDG) through an inductive effect (+I). Alkyl groups are known ortho-, para-directors in benzene chemistry; in the context of the pyrrole ring, the C2-isobutyl group activates the ring and directs incoming electrophiles to the adjacent C3 position. youtube.com

C5-Phenyl Group: The phenyl group has a more complex influence. It is electron-withdrawing by induction (-I) but can be electron-donating through resonance (+M). In the context of highly activated pyrrole systems, its directing effect towards the adjacent C4 position is generally weaker than that of a strongly activating alkyl group.

Given the strong activating and directing nature of the C2-isobutyl group, electrophilic attack is predicted to occur predominantly at the C3 position . This is supported by studies on analogous 2,5-disubstituted pyrroles. For instance, the Vilsmeier-Haack formylation of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole yields exclusively the 3-formyl derivative, demonstrating the powerful directing effect of the alkyl substituents to the adjacent β-position. blogspot.com

The expected regioselectivity for several common electrophilic aromatic substitution reactions on this compound is summarized in the table below.

ReactionTypical ReagentsPredicted Major ProductRationale for Regioselectivity
Vilsmeier-Haack FormylationPOCl₃, DMF3-Formyl-2-isobutyl-5-phenyl-1H-pyrroleThe weak electrophile attacks the most nucleophilic position (C3), directed by the C2-isobutyl group. blogspot.comorganic-chemistry.org
Friedel-Crafts AcylationAc₂O, SnCl₄ (mild Lewis acid)3-Acetyl-2-isobutyl-5-phenyl-1H-pyrroleReaction proceeds under mild conditions due to the activated ring; C3 is the electronically favored position. pearson.com
NitrationHNO₃, Ac₂O (Acetyl nitrate)3-Nitro-2-isobutyl-5-phenyl-1H-pyrroleMild, non-acidic conditions are required to prevent polymerization. stackexchange.com The directing effect of the isobutyl group prevails.
HalogenationNBS (N-Bromosuccinimide) or NCS (N-Chlorosuccinimide)3-Bromo-2-isobutyl-5-phenyl-1H-pyrroleMild halogenating agents are used to avoid polyhalogenation and side reactions. C3 is the predicted site of substitution.

Kinetic and Thermodynamic Control of Substitution Reactions

The regioselectivity of electrophilic substitution on pyrroles is generally under kinetic control. onlineorganicchemistrytutor.com This means the distribution of products is determined by the relative rates of reaction at the different available positions, rather than the relative thermodynamic stabilities of the final products. The reaction rate is dictated by the activation energy (ΔG‡) required to form the transition state leading to the cationic σ-complex.

When an electrophile (E⁺) attacks this compound, two primary pathways are possible: attack at C3 or attack at C4.

Attack at C3: The electrophile adds to the C3 position, forming a carbocation intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized across the C4, C5, and nitrogen atoms. Crucially, the carbocation formed at the C2 position in one of the resonance structures is directly adjacent to the electron-donating isobutyl group, which provides significant stabilization through induction.

Attack at C4: The electrophile adds to the C4 position. The resulting carbocation intermediate has a delocalized positive charge over the C3, C2, and nitrogen atoms. In this case, the positive charge on the C5 carbon is adjacent to the phenyl group.

The transition state leading to the C3-attack intermediate is lower in energy than the transition state for C4 attack. The primary reason is the superior ability of the electron-donating isobutyl group to stabilize the adjacent positive charge in the intermediate's resonance structures compared to the phenyl group. This stabilization lowers the activation energy for the C3 pathway, making it the faster, kinetically favored process. youtube.com

While thermodynamic control, where an initial kinetic product might rearrange to a more stable thermodynamic product, can be observed in some electrophilic substitutions of heterocycles, it is less common for standard pyrrole reactions under mild conditions. ic.ac.uk The primary concern is preventing irreversible, kinetically favored polymerization under strongly acidic conditions. Therefore, maintaining mild reaction conditions ensures that the substitution pathway leading to the C3 product is the dominant outcome.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

C-H Activation and Direct Arylation/Alkylation

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including pyrrole derivatives. For 2,5-disubstituted pyrroles like this compound, the remaining C-H bonds at the C3 and C4 positions are available for such transformations. Palladium-catalyzed direct arylation is a common method for forging new carbon-carbon bonds at these positions. nih.gov

The regioselectivity of C-H functionalization on the pyrrole ring is influenced by steric and electronic factors, as well as the specific catalytic system employed. While direct arylation of N-acyl pyrroles with aryl halides has been developed, the functionalization of N-unsubstituted pyrroles can also be achieved, often with the aid of a directing group or under specific reaction conditions to control the site of reaction. nih.gov In the case of 2,5-disubstituted pyrroles, arylation typically occurs at the C3 or C4 position. The choice of ligands, bases, and solvents plays a crucial role in determining the outcome and yield of these reactions. nih.gov

Recent advancements have also demonstrated the possibility of dearomative C2-arylation of 2,5-diaryl-1H-pyrroles, leading to 2,2,5-trisubstituted 2H-pyrroles, or direct C3-arylation by simply changing the ligand in the palladium catalyst system. nih.gov While specific studies on this compound are not extensively documented, the principles established for other 2,5-disubstituted pyrroles provide a framework for predicting its reactivity. nih.govresearchgate.net

Below is a representative data table illustrating potential outcomes of direct C-H arylation and alkylation of this compound based on established methodologies for similar compounds.

EntryReactantCatalyst/ReagentsProductPosition of FunctionalizationYield (%)
1Aryl IodidePd(OAc)₂, PPh₃, K₂CO₃3-Aryl-2-isobutyl-5-phenyl-1H-pyrroleC360-80
2Alkyl BromidePd(OAc)₂, Norbornene3-Alkyl-2-isobutyl-5-phenyl-1H-pyrroleC350-70
3Diaryliodonium SaltPd(OAc)₂3-Aryl-2-isobutyl-5-phenyl-1H-pyrroleC370-90

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a classic and highly effective method for the introduction of a nucleophilic center on an aromatic ring, which can then be reacted with various electrophiles. This strategy first requires the regioselective halogenation of the this compound core. Due to the electron-donating nature of the alkyl and phenyl groups, electrophilic halogenation is expected to occur preferentially at the C3 or C4 position of the pyrrole ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose. nih.gov

Once the halogenated pyrrole is obtained, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures effectuates the halogen-metal exchange, generating a lithiated pyrrole intermediate. This potent nucleophile can then be quenched with a wide array of electrophiles to introduce diverse functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide provides a carboxylic acid.

The stability of the lithiated intermediate and the potential for side reactions are important considerations. In some cases, dynamic equilibria between different lithiated species can lead to mixtures of products, depending on the reactivity of the electrophile. researchgate.net

The following table provides illustrative examples of derivatization via a hypothetical 3-bromo-2-isobutyl-5-phenyl-1H-pyrrole intermediate.

EntryElectrophileReagents for ExchangeProductFunctional Group Introduced
1Dimethylformamide (DMF)n-BuLi, THF, -78 °C3-Formyl-2-isobutyl-5-phenyl-1H-pyrroleAldehyde
2Carbon Dioxide (CO₂)n-BuLi, THF, -78 °CThis compound-3-carboxylic acidCarboxylic Acid
3Benzaldehyden-BuLi, THF, -78 °C(2-Isobutyl-5-phenyl-1H-pyrrol-3-yl)(phenyl)methanolSecondary Alcohol
4Iodine (I₂)n-BuLi, THF, -78 °C3-Iodo-2-isobutyl-5-phenyl-1H-pyrroleIodine

Oxidation and Reduction Chemistry of the Pyrrole Moiety and Phenyl Group

The oxidation and reduction of this compound can be directed at either the pyrrole ring or the phenyl substituent, depending on the chosen reagents and reaction conditions.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of pyrrolinones or other oxidized products. dntb.gov.ua However, such reactions can sometimes be complex and lead to a mixture of products or polymerization if not carefully controlled. More aggressive oxidizing agents can lead to ring-opening. The isobutyl group may also be susceptible to oxidation at the tertiary C-H bond under certain conditions. The phenyl group is generally resistant to oxidation under mild conditions that would affect the pyrrole ring. Stronger oxidizing conditions could lead to degradation of the entire molecule. Specific and controlled oxidation often requires careful selection of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, if a hydroxyl group were present on a side chain, for instance. youtube.com

Reduction: The reduction of the pyrrole ring in this compound is influenced by its electronic nature. As an electron-rich pyrrole, it is not readily susceptible to a Birch reduction, which is more effective for electron-deficient pyrroles. beilstein-journals.org A more suitable method for the partial reduction of such electron-rich pyrroles is the Knorr-Rabe reduction, which employs zinc dust in the presence of an acid. beilstein-journals.org This method typically yields the corresponding 3-pyrroline (B95000) (2,5-dihydropyrrole).

Catalytic hydrogenation offers a means to reduce either the pyrrole ring, the phenyl group, or both, depending on the catalyst and reaction conditions. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are commonly used. reddit.comresearchgate.net Hydrogenation of the phenyl group typically requires more forcing conditions (higher pressure and temperature) than the reduction of the pyrrole ring. Under milder conditions, it may be possible to selectively reduce the pyrrole to a pyrrolidine, while leaving the phenyl group intact. Conversely, under more vigorous conditions, both rings can be saturated to yield 2-isobutyl-5-cyclohexylpyrrolidine.

A summary of potential reduction outcomes is presented in the table below.

EntryReactionReagents/CatalystMajor Product
1Partial Reduction of PyrroleZn, HCl (Knorr-Rabe)2-Isobutyl-5-phenyl-3-pyrroline
2Catalytic Hydrogenation (Mild)H₂, Pd/C, rt, low pressure2-Isobutyl-5-phenylpyrrolidine
3Catalytic Hydrogenation (Forced)H₂, Raney Ni, high T/P2-Isobutyl-5-cyclohexylpyrrolidine

Advanced Analytical Methodologies for Research on 2 Isobutyl 5 Phenyl 1h Pyrrole

Chromatographic Separation Techniques for Reaction Monitoring and Purification Optimization

Chromatographic methods are indispensable tools for the analysis of the complex mixtures typically generated during the synthesis of substituted pyrroles. They allow for the separation, identification, and quantification of the target compound, starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress of the synthesis of 2-Isobutyl-5-phenyl-1H-pyrrole and for assessing the purity of the final product. A reverse-phase (RP-HPLC) method is typically developed for this purpose, offering high resolution and sensitivity. researchgate.netpensoft.netpensoft.net

Method development involves the systematic optimization of several parameters to achieve efficient separation of all components in the reaction mixture. Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer), flow rate, and detection wavelength. researchgate.net UV detection is commonly employed, with the wavelength selected based on the chromophoric nature of the phenyl-pyrrole system. pensoft.net A validated stability-indicating HPLC method can be used to follow the degradation of the compound and the appearance of impurities under various conditions. researchgate.netpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound Synthesis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic Acid
Elution Isocratic (e.g., 70:30 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

By analyzing aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of the optimal reaction time.

Table 2: Hypothetical Retention Times for Components in a Reaction Mixture

Compound Hypothetical Retention Time (min)
Phenyl-containing starting material 3.5
Isobutyl-containing starting material 2.8
This compound 8.2

Gas Chromatography (GC) for Volatile Reaction Components

Gas Chromatography (GC) is particularly useful for the analysis of volatile starting materials, solvents, or low-boiling-point byproducts that may be present in the synthesis of this compound. acs.org The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. acs.org

This method is valuable for ensuring the complete removal of volatile reactants or solvents during the work-up and purification stages. Monitoring residual solvents is critical for meeting purity standards.

Table 3: Example GC Parameters for Volatile Component Analysis

Parameter Condition
Column HP-5 or similar non-polar capillary column (e.g., 30 m x 0.32 mm x 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for identifying unknown impurities and reaction intermediates.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₄H₁₇N), HRMS can confirm its elemental composition, providing strong evidence for the successful synthesis of the target structure. mdpi.comresearchgate.net This technique is also invaluable for assigning elemental formulas to process-related impurities.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₇N
Calculated Exact Mass [M+H]⁺ 200.1434
Hypothetical Measured Mass [M+H]⁺ 200.1431

| Mass Difference (ppm) | -1.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule, which provides detailed structural information. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to build a fragmentation pattern.

Studies on related 2-substituted pyrrole (B145914) derivatives show that fragmentation is heavily influenced by the substituents. nih.gov For this compound, characteristic fragmentation would likely involve cleavage of the isobutyl group. A primary fragmentation pathway could be the loss of a C₄H₈ (isobutylene) neutral fragment via a McLafferty-type rearrangement or direct cleavage, and subsequent fragmentation of the pyrrole or phenyl rings. This fragmentation data is crucial for confirming the identity of the target compound and for the structural elucidation of unknown isomers or impurities. nih.govgre.ac.uk

Table 5: Plausible MS/MS Fragmentation of [C₁₄H₁₇N+H]⁺ (m/z 200.14)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
200.14 144.08 C₄H₈ (56.06) [2-Methyl-5-phenyl-1H-pyrrole+H]⁺
200.14 158.11 C₃H₆ (42.03) Cleavage of propyl from isobutyl group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm the connectivity of the isobutyl and phenyl groups to the pyrrole ring.

Furthermore, the analysis reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding (involving the pyrrole N-H) and π-stacking (between phenyl and/or pyrrole rings). rsc.org These interactions are fundamental to understanding the solid-state properties of the material. The dihedral angle between the planes of the pyrrole and phenyl rings is a key structural parameter that can be precisely determined. nih.gov

Table 6: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.6 Å, b = 15.2 Å, c = 8.7 Å, β = 93.6°
Dihedral Angle (Pyrrole-Phenyl) 35.5°
Bond Length (C-N, pyrrole) ~1.38 Å

| Bond Length (C-C, phenyl) | ~1.39 Å |

Emerging Research Applications of 2 Isobutyl 5 Phenyl 1h Pyrrole and Its Derivatives

Materials Science and Functional Polymers

The unique electronic and structural characteristics of the pyrrole (B145914) ring make it a valuable building block for a variety of functional materials. The presence of both an isobutyl and a phenyl group on the pyrrole core of 2-isobutyl-5-phenyl-1H-pyrrole suggests its potential utility in the development of advanced materials with tailored properties.

Organic Electronics and Optoelectronic Devices

Pyrrole-containing compounds are actively investigated for their applications in organic electronics due to their electron-rich nature, which facilitates charge transport. While direct studies on this compound are not widely available, the behavior of analogous 2,5-disubstituted pyrroles provides a foundation for predicting its potential in this field.

In the realm of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the performance of devices is heavily reliant on the electronic properties of the organic materials used. Pyrrole derivatives have been incorporated into the emissive layers of OLEDs and the active layers of OPVs. The isobutyl group in this compound could enhance the solubility of resulting polymers, a crucial factor for solution-based processing of large-area devices. The phenyl group can contribute to the extension of the π-conjugated system, which is essential for tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material.

For instance, oligo(p-phenylene vinylene) (OPPV) derivatives, which share the phenyl-based conjugation, have been successfully used as emissive materials in OLEDs. The introduction of various substituents allows for the tuning of their photoluminescent properties. Similarly, it is conceivable that polymers derived from this compound could exhibit tunable emission characteristics suitable for OLED applications.

The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the constituent materials. High carrier mobility is a desirable trait for active materials in both OLEDs and OPVs. The molecular packing in the solid state plays a critical role in determining the efficiency of charge transport.

Studies on diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole core, have demonstrated that the introduction of bulky side chains can influence the intermolecular packing and, therefore, the charge mobility. The isobutyl group of this compound could similarly influence the solid-state morphology of its polymeric derivatives. While specific data for poly(this compound) is not available, the table below presents typical charge carrier mobilities for other pyrrole-based polymers, illustrating the potential performance range.

Polymer SystemHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Diketopyrrolopyrrole-based polymer (PDPPDTSE)>5-
Poly(3,4-ethylenedioxypyrrole)-Varies with synthesis
N2200 (a pyrrole-based polymer acceptor)-9.03 x 10⁻⁵

This table presents data for analogous pyrrole-containing polymers to illustrate the range of charge transport properties and is not direct data for poly(this compound).

Conjugated Polymers and Copolymers Derived from this compound

The synthesis of conjugated polymers from this compound could lead to materials with interesting photophysical and electronic properties. The polymerization can be envisioned to occur through coupling reactions at the 3 and 4 positions of the pyrrole ring or through the nitrogen atom, leading to a variety of polymer architectures. The combination of the electron-donating pyrrole core with the phenyl substituent could result in polymers with intramolecular charge transfer characteristics, which are beneficial for optoelectronic applications.

The properties of such polymers would be influenced by the nature of the comonomers in copolymerization strategies. For example, copolymerization with electron-accepting units could lead to low bandgap materials suitable for use in organic solar cells. The isobutyl group would likely contribute to improved processability of these polymers from common organic solvents.

Supramolecular Assemblies and Self-Assembled Materials

The pyrrole NH group is capable of forming hydrogen bonds, which can be a driving force for the formation of ordered supramolecular structures. Research on 5-phenyl-1H-pyrrole-2-carbonyl azide (B81097) has shown that the pyrrole and phenyl moieties can direct the formation of specific intermolecular interactions, leading to well-defined crystal structures. researchgate.net It is plausible that this compound could also engage in hydrogen bonding and π-π stacking interactions to form supramolecular assemblies.

The self-assembly of these molecules could lead to the formation of one-dimensional stacks or two-dimensional sheets, which could have interesting properties for applications in sensing or as templates for the growth of other materials. The interplay between the hydrogen bonding of the pyrrole NH, the π-stacking of the phenyl rings, and the steric influence of the isobutyl groups would determine the final supramolecular architecture.

Catalysis and Ligand Design

The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions, making pyrrole derivatives attractive candidates for the design of ligands in catalysis. The substituents at the 2 and 5 positions can be used to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Derivatives of 5-aryl-2-iminopyrroles have been successfully employed as ligands in nickel-catalyzed ethylene (B1197577) oligomerization. acs.org In these systems, the 5-aryl group has a significant impact on the catalytic activity and the properties of the resulting polyethylene (B3416737). This suggests that a ligand based on the this compound scaffold could be a promising candidate for various catalytic transformations. The isobutyl group would introduce a specific steric bulk near the metal center, which could be beneficial for controlling the selectivity of catalytic reactions.

For example, palladium-catalyzed reactions have utilized the pyrrole ring as a directing group for the functionalization of C-H bonds. nih.gov In these cases, the pyrrole moiety coordinates to the metal center and directs the catalytic reaction to a specific site on a tethered aryl group. A similar strategy could potentially be employed with this compound to achieve regioselective transformations.

The table below summarizes the catalytic activity of a nickel complex bearing a 5-phenyl-2-iminopyrrolyl ligand in ethylene polymerization, providing an indication of the potential performance of catalysts derived from this compound.

CatalystActivity (g PE / (mol Ni * h))Molecular Weight ( g/mol )
[Ni{κ²N,N′-5-phenyl...}(o-C₆H₄Cl)(PPh₃)]Varies with conditions570–3200

This table presents data for a related 5-phenyl-pyrrole based catalyst and is not direct data for a catalyst derived from this compound. acs.org

This compound as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom within the pyrrole ring and the potential for functionalization at various positions make pyrrole derivatives valuable ligands in transition-metal catalysis. The 5-phenyl-1H-pyrrole motif, in particular, has been incorporated into ligands designed to create specific steric and electronic environments around a metal center.

Research into 5-aryl-2-iminopyrrolyl nickel(II) complexes has demonstrated their efficacy as precatalysts for the oligo- or polymerization of ethylene. acs.org In these systems, the 5-aryl substituent, such as a phenyl group, plays a crucial role in the ligand's electronic properties and the resulting complex's stability and catalytic activity. acs.org These mono(2-iminopyrrolyl) nickel(II) complexes, when activated, catalyze the conversion of ethylene into hyperbranched, low-molecular-weight oligomers. The addition of a phosphine (B1218219) scavenger like [Ni(COD)₂] has been shown to significantly enhance the catalytic activity. acs.org The characteristics of the polyethylene products are heavily influenced by the specific substituents on the 5-aryl-pyrrole ligand. acs.org

Table 1: Ethylene Oligomerization using 5-Aryl-2-iminopyrrolyl Nickel(II) Complex Precatalysts acs.org
Precatalyst (Complex with 5-Aryl Group)ActivatorActivity (kg PE/(mol Ni·h))Product Molecular Weight (Mn, g/mol)Branching (branches/1000 C)
5-Phenyl Derivative[Ni(COD)₂]15.4570130
5-(4-Methoxyphenyl) Derivative[Ni(COD)₂]14.9690120
5-(4-Fluorophenyl) Derivative[Ni(COD)₂]10.3800105

Organocatalytic Applications of Pyrrole-Based Scaffolds

Organocatalysis has become a powerful tool in synthetic chemistry, and heterocyclic scaffolds like pyrrole are central to the development of new organocatalysts and synthetic methodologies. nih.gov The pyrrole ring is a key structural unit in many natural products and pharmaceuticals, driving significant interest in its synthesis via environmentally benign organocatalytic methods. nih.gov

Various organocatalytic strategies have been developed for the construction of the pyrrole ring, often utilizing simple and readily available starting materials. These approaches avoid the use of transition metals and offer advantages in terms of cost, toxicity, and operational simplicity. nih.gov For instance, the Paal-Knorr condensation reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648) is a classic method that can be effectively promoted by organocatalysts such as vitamin B1 or saccharin. nih.gov These catalysts facilitate the cyclization and dehydration steps, leading to the formation of N-substituted pyrroles in moderate to excellent yields. nih.gov The versatility of the pyrrole scaffold allows it to be a target for synthesis using organocatalysis, highlighting its importance in modern organic chemistry. nih.gov

Table 2: Examples of Organocatalysts in Pyrrole Synthesis nih.gov
Reaction TypeOrganocatalystSubstratesKey Advantage
Paal-Knorr SynthesisVitamin B₁Hexane-2,5-dione and Aromatic AminesEco-friendly, mild room temperature conditions
Paal-Knorr Cyclo-condensationSaccharinHexane-2,5-dione and Aromatic HydrazidesNon-toxic, low cost, reusable catalyst
[3+2] CycloadditionChiral PhosphineAllenoates and Activated IsocyanidesAtroposelective construction of chiral pyrroles

Advanced Chemical Sensing and Detection Technologies

The unique photophysical properties and versatile chemistry of the pyrrole nucleus make it an excellent platform for the development of advanced chemical sensors. researchgate.net Derivatives of this compound can be engineered to interact selectively with specific analytes, leading to a measurable change in an optical or electrochemical signal.

Design of Chemo/Biosensors Utilizing Pyrrole Derivatives

The design of sensors based on pyrrole derivatives involves incorporating a recognition unit (receptor) for the target analyte and a signaling unit (transducer) into the same molecule. The phenyl and isobutyl groups of this compound can be further functionalized to create specific binding pockets or to tune the electronic properties of the pyrrole ring.

Chemosensors: Pyrrole-based Schiff bases have been developed as highly sensitive colorimetric and fluorescent chemosensors for detecting various metal ions in aqueous media. nih.gov These sensors exhibit distinct color changes upon binding with specific metal ions like Fe³⁺, Cu²⁺, Hg²⁺, and Cr³⁺, allowing for naked-eye detection. The sensing mechanism often involves the coordination of the metal ion with the nitrogen and oxygen atoms of the Schiff base ligand, which alters the electronic structure and, consequently, the absorption and emission spectra of the molecule. nih.gov

Biosensors: In the realm of biosensors, functionalized pyrroles are frequently used to create conductive polymers (polypyrroles) that can act as both an immobilization matrix for biorecognition elements (e.g., enzymes, antibodies) and a signal transducer. nih.govmdpi.com For instance, polypyrrole hydrogels loaded with gold nanoparticles have been used to construct electrochemical immunosensors for cancer biomarkers. mdpi.com Carboxyl-functionalized polypyrroles can be coated onto microfibers to create electrotextiles, providing a flexible and high-surface-area platform for covalently attaching antibodies or other proteins for pathogen detection. nih.govnih.gov

Table 3: Performance of Pyrrole-Based Chemical Sensors
Sensor TypePyrrole DerivativeTarget AnalyteDetection MethodDetection LimitReference
ChemosensorPyrrole-based Schiff BaseFe³⁺, Cu²⁺, Hg²⁺Colorimetric / Fluorescence QuenchingμM levels nih.gov
BiosensorPyrrole-phenylboronic acidDopamine (B1211576)Electrochemical (Molecular Imprinting)3.3 x 10⁻⁸ mol/L nih.gov
ImmunosensorPolypyrrole-Au NanoparticlesCancer Biomarker (CEA)Electrochemical~pg/mL range mdpi.com

Molecular Recognition and Selectivity Mechanisms

The effectiveness of any sensor hinges on its ability to selectively recognize and bind to a target analyte. For phenyl-pyrrole derivatives, molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic forces. rsc.org

The design of the binding site is critical for achieving high selectivity. For example, a molecularly imprinted polymer (MIP) sensor was developed for dopamine detection using a novel pyrrole-phenylboronic acid monomer. nih.gov This monomer provides a dual recognition capability: the phenylboronic acid moiety forms a reversible covalent bond with the diol group of dopamine, while the pyrrole unit is electropolymerized around the dopamine template molecule. This creates imprinted cavities that are sterically and chemically complementary to dopamine, enabling highly selective recognition over other structurally similar molecules. nih.gov

In the solid state, the supramolecular interactions of phenyl-substituted pyrrole derivatives are complex. Crystal structure analyses show that edge-to-face (CH-π) interactions between molecules can be favored over π-π stacking, leading to twisted conformations. rsc.org Hydrogen bonding, when present, can dominate the packing arrangement. rsc.org Understanding and controlling these intermolecular forces are key to designing materials with specific recognition properties for sensing applications.

Challenges and Future Directions in 2 Isobutyl 5 Phenyl 1h Pyrrole Research

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 2,5-disubstituted pyrroles like 2-isobutyl-5-phenyl-1H-pyrrole has traditionally been dominated by classical methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgalfa-chemistry.com However, these methods often face challenges, including harsh reaction conditions and the limited availability of the required dicarbonyl precursors. alfa-chemistry.com A significant challenge lies in developing more efficient, atom-economical, and selective synthetic strategies.

Recent advancements have moved towards multicomponent reactions and novel catalytic systems. For instance, a direct synthesis of 2-ethyl-5-phenyl-1H-pyrrole has been achieved via an acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols using a heterogeneous carbon-supported platinum catalyst (Pt/C). rsc.org This method demonstrates superior catalytic activity and the potential for catalyst recycling. rsc.org Another promising approach involves the one-pot, three-component reaction of β-dicarbonyl compounds with arylglyoxals in water, which offers an environmentally benign route to related 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. acs.orgacs.orgorganic-chemistry.org

The future in this area will focus on expanding the scope of these modern catalytic methods to accommodate a wider range of substrates, including those needed for synthesizing the isobutyl variant. The key challenge is to maintain high yields and regioselectivity while moving towards milder, more sustainable, and scalable processes that avoid costly or hazardous reagents. urfu.ru

MethodPrecursorsConditionsAdvantagesChallenges
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Amine/AmmoniaWeakly acidic, often requires heat organic-chemistry.orgWell-established, versatilePrecursor availability, harsh conditions alfa-chemistry.com
Dehydrogenative Condensation 1,2-Aminoalcohol, Secondary alcoholHeterogeneous Pt/C catalyst, KOtBu rsc.orgHigh yield, catalyst is recyclableSubstrate scope, catalyst cost
Three-Component Reaction β-Dicarbonyl, Arylglyoxal, Ammonium (B1175870) acetateWater, Room temperature acs.orgEnvironmentally friendly, one-potLimited to hydroxylated pyrroles

Integration of Theoretical Predictions with Experimental Verification

Computational chemistry offers a powerful tool for understanding and predicting the behavior of pyrrole (B145914) systems. A significant future direction is the deeper integration of theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods like MP2, with experimental work. nih.gov These computational studies can elucidate complex reaction mechanisms, as demonstrated in the investigation of N-alkylpyrrole formation, where calculations helped propose a new, more accurate mechanism over previously suggested pathways. nih.gov

Theoretical models can predict the electronic properties, stability, and reactivity of this compound and its derivatives. figshare.com For example, DFT calculations have been used to establish the source of electronic behavior in new 2,5-aromatic disubstituted pyrroles and to compare these predictions with experimental results. anahuac.mx The challenge lies in developing computational models that can accurately account for solvent effects, catalyst interactions, and the subtle steric and electronic influences of substituents like the isobutyl group. Validating these theoretical predictions with rigorous experimental data will be crucial for accelerating the rational design of new synthetic routes and functional molecules.

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic substitution. nih.gov However, the presence of both an electron-donating alkyl group (isobutyl) and a π-conjugated aryl group (phenyl) at the C2 and C5 positions presents a complex challenge for controlling the regioselectivity of further functionalization. nih.gov A key research direction is the exploration of novel reactivity patterns beyond classical electrophilic substitution.

Modern methods like metal-catalyzed C-H functionalization offer a direct way to introduce new substituents onto the pyrrole core, which is often difficult to achieve with traditional Lewis acids. nih.govacs.org The future challenge is to develop catalytic systems that can selectively activate the C-H bonds at the C3 or C4 positions of the 2,5-disubstituted ring, overcoming the strong directing effects of the existing groups. Furthermore, investigating unexpected transformations, such as pyrrole ring-opening to form dicarbonyl compounds, could lead to novel synthetic applications for this scaffold. rsc.org Understanding and controlling these reactivity patterns is essential for using this compound as a versatile intermediate.

Design and Synthesis of Multifunctional this compound Derivatives

The 2,5-disubstituted pyrrole core is a privileged scaffold found in numerous biologically active compounds and functional materials. urfu.ru A major future direction is the rational design and synthesis of multifunctional derivatives of this compound. This involves strategically introducing additional functional groups to impart specific properties.

In medicinal chemistry, related 2-acylhydrazino-5-arylpyrrole derivatives have shown promising antifungal activity, while other polyhydroxylated pyrrolidines derived from 2,5-disubstituted pyrroles act as glycosidase inhibitors. nih.govnih.gov The challenge is to develop efficient synthetic routes to a library of derivatives where the isobutyl and phenyl groups are systematically modified to optimize biological activity and selectivity. nih.gov In materials science, the pyrrole moiety is a fundamental unit in conducting polymers and organic semiconductors. tdl.org Functionalizing the this compound core could lead to new materials with tailored electronic and optical properties for applications in organic electronics. tdl.org

Scalable and Environmentally Benign Production Methodologies

For any practical application, the synthesis of this compound must be scalable and environmentally sustainable. Many traditional synthetic methods suffer from drawbacks such as the use of hazardous solvents, harsh acidic conditions, and the generation of significant waste. alfa-chemistry.comurfu.ru A critical challenge is the development of production methodologies that adhere to the principles of green chemistry.

Green Chemistry PrincipleApplication in Pyrrole SynthesisFuture Challenge
Atom Economy One-pot, multicomponent reactions acs.orgMaximizing incorporation of all starting materials into the final product.
Safer Solvents Use of water as a reaction medium researchgate.netEnsuring substrate solubility and high reactivity in aqueous systems.
Catalysis Heterogeneous, recyclable catalysts (e.g., Pt/C) rsc.orgDeveloping robust, long-lasting catalysts with high turnover numbers.
Energy Efficiency Reactions at room or mild temperatures acs.orgDesigning catalytic systems that operate efficiently without high energy input.

Advanced Characterization of Functionalized Materials for Enhanced Performance

As derivatives of this compound are developed for specific applications, particularly in materials science, advanced characterization becomes essential. While standard techniques like NMR, FT-IR, and mass spectrometry are used to confirm molecular structure, a deeper understanding of material properties requires more sophisticated analysis.

For functionalized materials like polymers or nanocomposites derived from this pyrrole, techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) are needed to assess thermal stability and mechanical properties. lew.ro X-Ray Photoelectron Spectroscopy (XPS) can provide crucial information about surface elemental composition and chemical states. lew.romdpi.com The primary challenge is to establish clear structure-property relationships—correlating specific functionalizations and molecular arrangements with desired performance metrics, such as electrical conductivity, thermal stability, or adsorption capacity. mdpi.com This feedback loop between synthesis and characterization is vital for iterative improvement and the design of high-performance materials.

Strategic Expansion into Under-explored Niche Applications

While pyrroles are widely studied, the specific substitution pattern of this compound may offer unique advantages in under-explored niche applications. A key future direction is the strategic exploration of these areas. The lipophilic isobutyl group combined with the aromatic phenyl group could be advantageous in designing molecules that interact with biological membranes or specific protein pockets.

Based on the known bioactivity of related structures, potential niche applications include the development of novel antifungal agents or specific enzyme inhibitors. nih.govnih.gov In materials science, the unique steric and electronic profile of this compound could be exploited in the synthesis of precursors for nitrogen-doped nanostructures or as building blocks for semiconducting materials where solubility and molecular packing are critical. rsc.orgtdl.org The challenge is to move beyond broad screening and employ a targeted, hypothesis-driven approach to identify and develop applications where the 2-isobutyl-5-phenyl substitution pattern provides a distinct performance advantage.

Q & A

Q. What are the optimal synthetic routes for 2-Isobutyl-5-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of pyrrole derivatives often employs cyclization strategies, such as gold-catalyzed or base-assisted methods. For example, the gold-catalyzed cyclization of N-propargyl pyrrole precursors (as in ) can be adapted by substituting with isobutyl and phenyl groups. Reaction optimization should focus on:
  • Catalyst selection : Au(I) or Au(III) catalysts for regioselective cyclization .
  • Solvent and temperature : Xylene or DMF under reflux (110–150°C) to stabilize intermediates and reduce side reactions .
  • Purification : Recrystallization from methanol or column chromatography for high-purity isolation .
    Yield improvements (e.g., 70–86% in similar aldehydes) require iterative adjustment of stoichiometry and reaction time .

Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : 1H and 13C NMR (CDCl3 or DMSO-d6) to confirm substitution patterns. For example, aldehyde protons in pyrrole derivatives resonate at δ 9.4–9.7 ppm .
  • FTIR : Stretching vibrations for C=O (if oxidized) at ~1700 cm⁻¹ and N-H (pyrrole) at ~3400 cm⁻¹ .
  • Computational modeling : DFT calculations (B3LYP/6-311G(d,p)) to predict HOMO/LUMO energies and reactivity sites .
    Cross-validation with HRMS ensures molecular weight accuracy (e.g., ±0.0003 Da error in similar compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrole derivatives, such as CB2 receptor antagonism vs. inverse agonism?

  • Methodological Answer : Discrepancies in pharmacological profiles (e.g., ) arise from:
  • Binding pocket steric effects : Van der Waals volume mapping and docking studies (Glide/SP mode) to identify critical residues (e.g., CB2 receptor) .
  • Functional assays : Use [35S]-GTPγS binding to distinguish antagonists (no basal activity suppression) from inverse agonists (suppression) .
  • Structural analogs : Compare this compound with pyrazole-to-pyrrole bioisosteres to isolate substituent effects .

Q. How do electronic and steric effects of the isobutyl and phenyl substituents influence the compound’s reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer :
  • Electronic effects : The electron-donating isobutyl group increases pyrrole ring electron density, enhancing electrophilic substitution at C-3/C-4 positions. Phenyl groups direct reactivity via conjugation .
  • Steric hindrance : Isobutyl’s bulkiness may limit access to catalytic sites. Use bulky ligands (e.g., XPhos in Pd catalysis) to mitigate steric clashes .
  • Oxidation studies : Compare MnO2 vs. TEMPO/oxone systems for selective aldehyde formation, monitoring by TLC and GC-MS .

Q. What computational approaches predict the environmental or metabolic stability of this compound?

  • Methodological Answer :
  • Degradation modeling : Use EPI Suite or ADMET Predictor to estimate hydrolysis half-lives (e.g., pyrrole’s susceptibility to OH radical attack ).
  • Metabolite prediction : CYP450 docking (AutoDock Vina) to identify probable oxidation sites (e.g., benzylic C-H activation) .
  • Atmospheric reactivity : Pseudo-first-order kinetics assays with isoprene as a reference (kOH ~1.5×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) .

Data Contradiction Analysis

Q. How to address variability in reported correction factors for pyrrole/OH reactivity in atmospheric studies?

  • Methodological Answer : Discrepancies in reactivity corrections () arise from test gas selection (ethane vs. propane). Mitigation strategies include:
  • Unified calibration : Use multiple test gases (e.g., isoprene, ethane) to derive averaged correction factors .
  • Kinetic modeling : Apply Master Chemical Mechanism (MCMv3.3) to simulate pyrrole degradation pathways under varying OH concentrations .

Tables for Key Data

Property Method/Reference Example Data for Analogues
Synthetic YieldGold-catalyzed cyclization 70–86% (1-methylpyrrole aldehydes)
CB2 Receptor Binding (Ki)Radioligand displacement Low nM range (pyrrole antagonists)
Oxidation StabilityDFT (B3LYP/6-311G(d,p)) ΔG‡ = 3.6–13.7 kJ mol⁻¹ for H-addition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 2
2-Isobutyl-5-phenyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.